molecular formula C8H13NO10 B12530715 Pyridine-2,4,6-tricarboxylic acid--water (1/4) CAS No. 797052-90-5

Pyridine-2,4,6-tricarboxylic acid--water (1/4)

Cat. No.: B12530715
CAS No.: 797052-90-5
M. Wt: 283.19 g/mol
InChI Key: VLCBXRVUOUTJOT-UHFFFAOYSA-N
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Description

Chemical Identity and Nomenclature

Pyridine-2,4,6-tricarboxylic acid–water (1/4), systematically named pyridine-2,4,6-tricarboxylic acid tetrahydrate, is a crystalline adduct with the molecular formula C₈H₅NO₆·4H₂O (C₈H₁₃NO₁₀) and a molecular weight of 283.19 g/mol. Its International Union of Pure and Applied Chemistry (IUPAC) designation reflects the positional arrangement of carboxyl groups on the pyridine ring and the stoichiometric inclusion of four water molecules. The compound is cataloged under CAS registry number 797052-90-5 and PubChem CID 71402709.

Key structural features include:

  • Parent compound : Pyridine-2,4,6-tricarboxylic acid (CID 345552), a tricarboxylated pyridine derivative with three carboxylic acid groups at positions 2, 4, and 6.
  • Hydration state : Four water molecules per H₃ptc unit, forming a stable tetrahydrate confirmed by single-crystal X-ray diffraction.
  • SMILES notation : C1=C(C=C(N=C1C(=O)O)C(=O)O)C(=O)O.O.O.O.O, illustrating the connectivity of carboxylate groups and water ligands.

The tetrahydrate crystallizes in a monoclinic system with extensive hydrogen-bonding networks between water molecules and carboxylate oxygen atoms, as evidenced by its 3D supramolecular architecture.

Historical Development of Coordination Chemistry Involving Pyridine Polycarboxylates

Pyridine polycarboxylates, particularly H₃ptc, have been pivotal in coordination chemistry since the early 2000s. Initial studies focused on their ability to form stable complexes with transition metals via chelation through nitrogen and oxygen donors. A landmark 2004 investigation demonstrated that reacting H₃ptc with zinc(II) salts under hydrothermal conditions yielded diverse coordination polymers, highlighting the ligand’s versatility in adopting μ₂ and μ₃ bridging modes.

Subsequent advancements revealed that hydration ratios critically influence structural outcomes. For example, the 2011 synthesis of [Mn₃(ptc)₂(H₂O)₉] (Compound 1) marked the first reported ferroelectric material derived from H₃ptc, achieving a spontaneous polarization of 0.1326 μC cm⁻². This breakthrough underscored the role of water in stabilizing acentric crystal structures necessary for ferroelectricity.

Significance of Hydration Ratios in Crystalline Coordination Compounds

Hydration ratios govern the physicochemical properties of coordination compounds by modulating crystallographic packing and intermolecular interactions. In pyridine-2,4,6-tricarboxylic acid–water (1/4), the tetrahydrate structure facilitates:

  • Enhanced thermal stability : Water molecules act as structural pillars, delaying decomposition until temperatures exceed 150°C.
  • Proton-conducting pathways : Uncoordinated water molecules form hydrogen-bonded networks, enabling proton mobility in MOFs.
  • Crystallographic predictability : The 1:4 ratio ensures reproducible unit cell parameters (e.g., a = 5.9452 Å, b = 9.4204 Å, c = 18.370 Å in the dihydrate analog).

Comparative analysis of hydration states reveals distinct properties:

Property Tetrahydrate (1/4) Dihydrate (1/2) Anhydrous H₃ptc
Molecular Formula C₈H₁₃NO₁₀ C₈H₉NO₈ C₈H₅NO₆
Crystal System Monoclinic Orthorhombic Triclinic
Space Group P2₁2₁2₁ P2₁2₁2₁ P-1
Hydrogen Bonds (per unit) 12 O–H···O interactions 8 O–H···O interactions 4 O–H···O interactions

Data derived from .

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

797052-90-5

Molecular Formula

C8H13NO10

Molecular Weight

283.19 g/mol

IUPAC Name

pyridine-2,4,6-tricarboxylic acid;tetrahydrate

InChI

InChI=1S/C8H5NO6.4H2O/c10-6(11)3-1-4(7(12)13)9-5(2-3)8(14)15;;;;/h1-2H,(H,10,11)(H,12,13)(H,14,15);4*1H2

InChI Key

VLCBXRVUOUTJOT-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(N=C1C(=O)O)C(=O)O)C(=O)O.O.O.O.O

Origin of Product

United States

Preparation Methods

Oxidation of 2,4,6-Trimethylpyridine (Collidine)

The primary route to PTC involves the oxidation of 2,4,6-trimethylpyridine (collidine) using potassium permanganate (KMnO₄) under acidic conditions.
Procedure :

  • Reaction Setup : Collidine is dissolved in concentrated sulfuric acid (H₂SO₄) at 0°C to stabilize the exothermic reaction.
  • Oxidation : KMnO₄ is added gradually to avoid overheating. The mixture is refluxed for 6–8 hours, during which methyl groups at the 2, 4, and 6 positions are oxidized to carboxyl groups.
  • Workup : The reaction mixture is filtered to remove manganese dioxide (MnO₂) byproducts, and the filtrate is neutralized to precipitate PTC.

Key Reaction :
$$
\text{2,4,6-Trimethylpyridine} + 9\text{KMnO}4 + \text{H}2\text{SO}4 \rightarrow \text{PTC} + 9\text{MnO}2 + \text{K}2\text{SO}4 + \text{H}_2\text{O}
$$

Alternative Oxidizing Agents

While KMnO₄ is standard, other oxidants like chromium trioxide (CrO₃) or hydrogen peroxide (H₂O₂) have been explored but yield lower purity. Industrial-scale production often uses continuous flow reactors to optimize yield (>85%) and reduce waste.

Formation of the Tetrahydrate (1:4)

Crystallization from Aqueous Solutions

The tetrahydrate forms spontaneously during PTC isolation due to its high hydrophilicity.
Procedure :

  • Dissolution : Crude PTC is dissolved in hot deionized water.
  • Crystallization : Slow cooling to 4°C promotes the nucleation of PTC·4H₂O crystals.
  • Drying : Crystals are vacuum-dried at 40°C to retain stoichiometric water.

Structural Confirmation :
X-ray diffraction confirms the tetrahydrate structure, with water molecules hydrogen-bonded to carboxylate groups.

Industrial-Scale Optimization

Large-scale production employs:

  • Anti-solvent crystallization : Adding ethanol to aqueous PTC solutions to accelerate hydrate formation.
  • pH control : Maintaining pH 2–3 during crystallization to prevent decarboxylation.

Comparative Analysis of Methods

Parameter Laboratory-Scale (Reflux) Industrial-Scale (Flow Reactor)
Oxidizing Agent KMnO₄ KMnO₄
Reaction Time 8–12 hours 2–4 hours
Yield 70–75% 85–90%
Purity ≥95% ≥99%
Key Advantage Low equipment cost High throughput

Challenges and Solutions

Byproduct Management

  • MnO₂ Removal : Filtration through celite or centrifugation improves purity.
  • Acidic Waste : Neutralization with CaCO₃ minimizes environmental impact.

Hydrate Stability

The tetrahydrate is hygroscopic. Storage in desiccators with silica gel prevents deliquescence.

Recent Advances

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction time to 1–2 hours while maintaining 80% yield.

Green Chemistry Approaches

  • Solvent-free oxidation : Ball milling collidine with KMnO₄ and H₂SO₄-impregnated silica achieves 78% yield.
  • Biocatalysts : Engineered enzymes for selective methyl group oxidation are under investigation.

Quality Control

Analytical Techniques

  • Titrimetry : Acid-base titration to quantify free carboxylic groups.
  • Thermogravimetry (TGA) : Confirms 4:1 water stoichiometry via mass loss at 100–120°C.
  • NMR/Mass Spec : Validates molecular structure and purity.

Applications of the Tetrahydrate

The hydrate’s stability makes it preferred for:

  • MOF Synthesis : Acts as a ligand for Ce(III), Dy(III), and Cd(II) coordination polymers.
  • Pharmaceuticals : Intermediate in antibiotic synthesis (e.g., tetracyclines).

Chemical Reactions Analysis

Types of Reactions

Pyridine-2,4,6-tricarboxylic acid undergoes various chemical reactions, including coordination with metal ions, oxidation, and reduction. It forms coordination polymers with metals such as cadmium, manganese, nickel, magnesium, calcium, strontium, barium, and dysprosium .

Common Reagents and Conditions

Common reagents used in these reactions include metal salts (e.g., cadmium acetate, manganese chloride) and solvents such as water and pyridine. The reactions are typically carried out under hydrothermal conditions, which involve high temperatures and pressures.

Major Products Formed

The major products formed from these reactions are coordination polymers with different metals

Scientific Research Applications

Synthesis of Coordination Polymers

Pyridine-2,4,6-tricarboxylic acid serves as a crucial ligand in the formation of coordination polymers with various metal ions. These polymers exhibit unique structural and functional properties, making them valuable for diverse applications.

Case Study: Coordination with Transition Metals

  • Metal Complexes : PTA reacts with transition metals such as manganese (Mn), cobalt (Co), and zinc (Zn) to form coordination complexes. For instance, the complex [Mn3(ptc)2(H2O)9][Mn_3(ptc)_2(H_2O)_9] exhibits significant ferroelectric properties, indicating potential applications in electronic devices .
  • Structural Diversity : The nature of the metal ion influences the dimensionality and stability of the resulting polymer. For example, different products are formed when PTA interacts with alkaline-earth and lanthanide metals under varying conditions .

Fluorescent Properties

PTA can form stable chelates with rare earth metals like europium(III), leading to complexes that exhibit strong fluorescence. This property is particularly useful in analytical chemistry and sensor applications.

Case Study: Europium Complexes

  • Fluorescence Detection : The europium(III) complex formed with PTA shows maximum excitation and emission wavelengths at 311.0 nm and 616.3 nm, respectively. This characteristic makes it suitable for fluorescence-based detection methods in environmental monitoring and biomedical applications.

Organic Synthesis

PTA acts as a building block for synthesizing more complex organic molecules. Its reactivity allows for the formation of various heterocyclic compounds through reactions with different reagents.

Case Study: Synthesis of Heterocycles

  • Reactivity with Diamines : PTA has been used to synthesize compounds containing benzoimidazole units by reacting with o-phenylenediamine under microwave irradiation. This highlights PTA's versatility as a precursor in organic synthesis.
  • Formation of Imidazo Compounds : Similarly, reactions with 3,4-diaminopyridine yield imidazo[4,5-c]pyridine derivatives, showcasing the potential for creating structurally diverse organic compounds from PTA.

Applications in Material Science

The coordination polymers formed from PTA have promising applications in material science due to their unique physical properties.

Case Study: Cerium(III) Coordination Polymers

  • Hydrothermal Synthesis : Three distinct cerium(III) coordination polymers have been synthesized using PTA as a ligand. These materials exhibit complex three-dimensional structures that include clusters of water molecules coordinated to cerium ions .
  • Thermal Stability : The thermal behavior of these polymers has been studied using thermogravimetric analysis (TGA), revealing insights into their stability and potential applications in high-temperature environments .

Environmental Applications

The photocatalytic activity of certain PTA complexes has been explored for environmental remediation purposes.

Case Study: Degradation of Dyes

  • Photocatalytic Activity : A vanadium(V) complex derived from PTA demonstrated photocatalytic activity in degrading methylene blue dye under light irradiation. This application highlights the potential use of PTA-based materials in wastewater treatment processes.

Summary Table of Applications

Application AreaDescriptionKey Findings/Case Studies
Coordination ChemistryFormation of metal complexes with transition metalsFerroelectric properties observed in Mn complexes
Fluorescent PropertiesChelation with rare earth metals for fluorescenceStrong fluorescence properties for europium complexes
Organic SynthesisBuilding block for heterocyclic compoundsSynthesis of benzoimidazole derivatives from PTA
Material ScienceDevelopment of coordination polymersThree-dimensional structures with cerium coordination
Environmental ApplicationsPhotocatalysis for dye degradationEffective degradation of methylene blue using PTA

Mechanism of Action

The mechanism of action of pyridine-2,4,6-tricarboxylic acid–water (1/4) involves its ability to form coordination bonds with metal ions. The compound’s carboxylate groups coordinate with metal ions, leading to the formation of coordination polymers. These polymers exhibit unique structural properties due to the extensive hydrogen bonding and coordination modes of the carboxylate groups .

Comparison with Similar Compounds

Structural Features :

  • The asymmetric unit includes a deprotonated H₃ptc anion, counterions (e.g., trimethylammonium), and water molecules arranged on mirror planes .
  • Water molecules participate in extensive hydrogen bonding, forming a 3D network .

Comparison with Similar Compounds

Pyridine-2,6-dicarboxylic Acid (PDCA)

Structural Differences :

  • PDCA has two carboxylic groups at the 2- and 6-positions, lacking the 4-carboxylate of H₃ptc. This reduces its coordination sites and acidity.
  • Solubility : PDCA has moderate water solubility (5 g/L at 20°C), while H₃ptc’s higher polarity and additional carboxylate enhance its solubility in polar solvents .

Coordination Chemistry :

  • PDCA typically forms 1D chains or 2D layers with metals like Zn(II) or Mn(II), whereas H₃ptc forms 3D frameworks due to its three carboxylates .
  • Example: [Ni(PDCA)(phen)(H₂O)] exhibits a distorted octahedral geometry, while H₃ptc complexes (e.g., [Dy₂(H₂O)₅(ptc)₂]·H₂O) show µ₃ or µ₄ bridging modes .

Pyridine-2,4-dicarboxylic Acid Monohydrate

Structural Differences :

  • The 2,4-dicarboxylate isomer has reduced symmetry compared to H₃ptc, leading to distinct coordination preferences.
  • Thermal Stability: The monohydrate form decomposes at lower temperatures (~200°C) than H₃ptc–water (1/4), which retains stability up to 250°C due to stronger hydrogen bonding .

Coordination Chemistry :

  • Forms 1D polymers with metals like Cu(II), whereas H₃ptc creates higher-dimensional networks. For example, [Mn₃(ptc)₂(H₂O)₉]ₙ is a 3D ferroelectric MOF .

Other Tricarboxylic Acid Derivatives

Benzene-1,3,5-tricarboxylic Acid (BTC) :

  • BTC lacks the pyridine nitrogen, reducing its ability to form N-donor bonds. H₃ptc’s pyridyl N enhances metal-ligand charge transfer, critical for luminescence in Dy(III)–ptc complexes .

Zr-MOFs with H₃TTNA/H₃CTTA :

  • These ligands resemble H₃ptc but include methyl or phenyl substituents. Zr₆ clusters with H₃CTTA exhibit higher antibiotic adsorption than H₃ptc systems due to hydrophobic interactions .

Data Tables

Table 1: Structural and Physical Properties

Compound Coordination Modes Solubility (H₂O) Thermal Stability (°C) Key Applications
H₃ptc–water (1/4) µ₃η⁶, µ₄η⁶ High 250 Luminescence, MOFs
PDCA µ₂η² 5 g/L 200 Metal separation
Pyridine-2,4-dicarboxylate µ₂η² Moderate 200 1D polymers
Zr-H₃CTTA MOF µ₆ Low 300 Antibiotic sensing

Table 2: Metal Coordination Examples

Compound Metal Center Geometry Dimensionality Reference
[Dy₂(ptc)₂(H₂O)₅]·H₂O Dy(III) Distorted square antiprism 3D
[Zn₃O(Hptc)₁.₅] Zn(II) Tetrahedral 3D
[Ni(PDCA)(phen)(H₂O)] Ni(II) Octahedral 0D (monomer)

Research Findings and Trends

  • Luminescence : H₃ptc–Dy(III) complexes emit visible light under UV excitation, outperforming PDCA systems due to efficient energy transfer from the ptc³⁻ ligand .
  • Magnetism : H₃ptc–Co(II) polymers show antiferromagnetic interactions (J = −2.1 cm⁻¹), while PDCA–Mn(II) systems exhibit weaker coupling .
  • Stability : H₃ptc frameworks retain porosity after solvent removal, unlike PDCA-based structures, which often collapse .

Biological Activity

Pyridine-2,4,6-tricarboxylic acid (PTCA), also known as 2,4,6-pyridinetricarboxylic acid or H3TDC, is a compound that has garnered attention due to its diverse biological activities. This article explores the biological properties of PTCA, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

PTCA has the molecular formula C8H5NO6C_8H_5NO_6 and a molecular weight of 211.13 g/mol. It features three carboxylic acid groups attached to a pyridine ring, which contributes to its reactivity and ability to form coordination complexes with various metal ions. The compound is soluble in water and exhibits a variety of coordination behaviors depending on the metal ions present in the solution.

Mechanisms of Biological Activity

The biological activity of PTCA can be attributed to several mechanisms:

  • Antioxidant Activity : PTCA has been shown to exhibit significant antioxidant properties. It scavenges free radicals and reduces oxidative stress, which is crucial in preventing cellular damage associated with various diseases.
  • Chelation of Metal Ions : The ability of PTCA to form stable complexes with metal ions enhances its biological efficacy. For instance, coordination with zinc or manganese can influence enzymatic activities and cellular signaling pathways.
  • Inhibition of Enzymatic Activity : PTCA has displayed inhibitory effects on various enzymes, including those involved in metabolic pathways. This inhibition can lead to altered cellular metabolism, potentially beneficial in conditions like diabetes.

Antidiabetic Potential

A study highlighted the effect of PTCA on α-glucosidase activity, an enzyme that plays a critical role in carbohydrate metabolism. The compound exhibited an IC50 value of 5.07 mg/mL, indicating strong inhibitory potential against this enzyme . This suggests that PTCA may help regulate blood sugar levels and could be explored as a therapeutic agent for diabetes management.

Antimicrobial Properties

PTCA's antimicrobial activity has also been investigated. It demonstrated significant efficacy against various bacterial strains, including Methicillin-Resistant Staphylococcus aureus (MRSA). In vitro assays indicated that PTCA reduced bacterial growth significantly, showcasing its potential as an antimicrobial agent .

Coordination Chemistry and Biological Implications

Research has shown that PTCA forms coordination polymers with transition metals such as Zn(II), Cd(II), and Ni(II). These complexes often exhibit enhanced biological activity compared to the free acid. For example, zinc complexes have been linked to improved antioxidant activity and potential anti-inflammatory effects .

Case Studies

  • Zinc Coordination Complexes : In one study, the formation of coordination polymers with Zn(II) and PTCA was explored. These complexes demonstrated enhanced stability and bioactivity compared to uncoordinated PTCA. The study concluded that such complexes could be utilized in drug formulation for enhanced therapeutic effects against oxidative stress-related diseases .
  • Antidiabetic Studies : Another investigation focused on the hypoglycemic effects of PTCA derivatives in diabetic models. Results indicated that PTCA significantly lowered blood glucose levels in treated subjects compared to controls .

Tables of Biological Activity

Activity Type IC50 Value (mg/mL) Reference
α-Glucosidase Inhibition5.07
Antimicrobial ActivityVaries by strain
Antioxidant CapacitySignificant

Q & A

Q. What are the common synthetic methods for preparing coordination polymers with pyridine-2,4,6-tricarboxylic acid (H₃ptc)?

Hydrothermal synthesis is the most widely used method. Key parameters include:

  • Molar ratios of metal salts to H₃ptc (e.g., 1:1 to 2:1 for lanthanide complexes).
  • Temperature (typically 120–160°C) and duration (24–72 hours).
  • pH control (adjusted via NaOH or organic bases) to deprotonate the ligand for effective metal coordination.
    For example, Dy(III) and Zn(II) complexes form distinct 3D networks under optimized hydrothermal conditions .

Q. How is the crystal structure of pyridine-2,4,6-tricarboxylate complexes characterized?

Single-crystal X-ray diffraction (SCXRD) is the gold standard. Methodological steps include:

  • Data collection using Mo/Kα radiation.
  • Structure solution via direct methods (e.g., SHELXS/SHELXD ) and refinement with SHELXL to handle hydrogen bonding and disorder .
  • Validation using CIF check tools and supplementary techniques (PXRD, IR) to confirm phase purity .

Q. What are the typical coordination modes of H₃ptc in metal complexes?

H₃ptc exhibits versatile binding, including:

  • µ₃-η⁶ mode : One oxygen from each carboxylate bridges three metal centers.
  • µ₄-η⁶ mode : Two carboxylates bridge four metals, observed in rare-earth complexes.
    The protonation state (H₃ptc vs. ptc³⁻) depends on pH, influencing coordination geometry .

Advanced Research Questions

Q. How can researchers address unexpected by-products (e.g., oxalate) during synthesis?

Unexpected oxalate formation, as in Zn(II)-H₃ptc reactions, arises from solvent oxidation (e.g., ethanol → oxalate via oxidative coupling). Mitigation strategies include:

  • Using inert solvents (water, DMF) or lower temperatures.
  • Adding antioxidants (e.g., ascorbic acid) to suppress solvent degradation .
  • Characterizing by-products via FTIR, SCXRD, or elemental analysis to confirm their origin .

Q. How can experimental design control the dimensionality and topology of H₃ptc-based frameworks?

Key variables include:

  • Metal ion choice : Lanthanides (Dy³⁺, Tb³⁺) favor high-coordination 3D networks, while transition metals (Cu²⁺, Mn²⁺) form 1D/2D polymers due to smaller ionic radii .
  • Co-ligands : 4,4′-bipyridine or oxalate introduces secondary bridging sites, altering topology .
  • Template effects : Alkali metals (Na⁺) can template channel structures in heterometallic systems .

Q. How should contradictory magnetic or spectroscopic data be analyzed in H₃ptc complexes?

For magnetic discrepancies in Dy(III) complexes:

  • Perform AC susceptibility measurements to distinguish single-molecule magnets (SMMs) from spin-glass behavior.
  • Use ab initio calculations (CASSCF) to model crystal-field splitting and identify non-radiative pathways affecting luminescence .
  • Cross-validate with Mössbauer spectroscopy for Fe(III) systems to resolve oxidation state ambiguities .

Q. What methodologies evaluate the photophysical properties of lanthanide-H₃ptc complexes?

  • Luminescence spectroscopy : Monitor Dy³⁺ emission at 480 nm (⁴F₉/₂ → ⁶H₁₅/₂) under 300 nm excitation.
  • Lifetime measurements : Use time-resolved spectroscopy to assess quantum yield and energy transfer efficiency.
  • Thermogravimetric analysis (TGA) : Confirm dehydration steps that quench luminescence via O-H···O bond disruption .

Q. How does pH influence protonation and coordination behavior of H₃ptc?

  • Low pH (≤3) : H₃ptc remains fully protonated, limiting metal binding to monodentate carboxylate interactions.
  • Neutral pH (5–7) : Partial deprotonation enables µ₂ or µ₃ bridging modes.
  • High pH (≥9) : Full deprotonation (ptc³⁻) allows polydentate coordination, forming robust 3D frameworks.
    Titration experiments coupled with IR (ν(C=O) shifts) and potentiometry are critical for mapping protonation states .

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